molecular formula C16H13Br2N5O2 B579895 Macitentan Impurity 1 CAS No. 1433875-21-8

Macitentan Impurity 1

Cat. No. B579895
M. Wt: 467.121
InChI Key: LFEPQTGGEXKQEY-UHFFFAOYSA-N
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Description

Macitentan Impurity 1 is a chemical compound related to macitentan , an orally active, potent, dual endothelin (ET) receptor antagonist . It is used in the treatment of pulmonary arterial hypertension (PAH) .

Scientific Research Applications

Application 1: Stability Testing of Macitentan Tablets

  • Summary of the Application : Macitentan is a drug used to treat pulmonary arterial hypertension (PAH). It is marketed as a tablet and often has stability issues in the final dosage form . The presence of impurities in Macitentan tablets was quantified using a binary solvent-based gradient elution method .
  • Methods of Application : The developed method was validated per International Conference on Harmonization (ICH) guidelines and the drug product was subjected to forced degradation studies to evaluate stability . The method efficiently separated the drug and impurities without interference from solvents, excipients, or other impurities .
  • Results or Outcomes : The developed method met all guidelines in all characteristics with recoveries ranging from 85%-115%, linearity with r2 ≥ 0.9966, and substantial robustness . Forced degradation results indicated that Macitentan tablets were sensitive to hydrolysis (acid and alkali) and thermal conditions .

Application 2: Development and Validation of RP-HPLC Method for Macitentan and Its Impurities

  • Summary of the Application : A Reverse Phase High Performance Liquid Chromatography (RP-HPLC) method was developed for Macitentan and its impurities . Three potential degradation impurities MCA-02, MCA-01, and degradation impurity and N-propyl derivative and N-N dimethyl derivative process impurities were separated .
  • Methods of Application : Chromatographic separation was achieved within 70 min on Inertsil C8 (250*4.6 mm, 5 µm) column, using mobile phase A [Ammonium acetate (ph 4.5 adjusted with glacial acetic acid)] and mobile phase B acetonitrile in gradient elution .
  • Results or Outcomes : The drug showed extensive degradation in acidic and basic conditions, a slight degradation in oxidative condition . The developed method was statistically validated for linearity (0.45-2.25 ppm). The result of precision (%RSD<5), robustness, LOD(0.15 ppm) and LOQ(0.45 ppm) are well within limits .

properties

IUPAC Name

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br2N5O2/c17-11-3-1-10(2-4-11)13-14(19)22-9-23-15(13)24-5-6-25-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEPQTGGEXKQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Macitentan Impurity 1

CAS RN

1433875-21-8
Record name 5-(4-Bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-4-pyrimidinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1433875218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-BROMOPHENYL)-6-(2-((5-BROMO-2-PYRIMIDINYL)OXY)ETHOXY)-4-PYRIMIDINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51YSQ21S7O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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